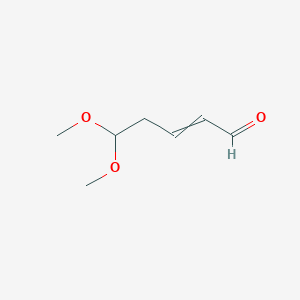

5,5-Dimethoxypent-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

40156-60-3 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5,5-dimethoxypent-2-enal |

InChI |

InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

NOKZLXQUOVATPC-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC=CC=O)OC |

Origin of Product |

United States |

Contextual Significance of α,β Unsaturated Aldehydes and Acetals in Synthetic Design

The synthetic potential of 5,5-Dimethoxypent-2-enal is rooted in the distinct reactivity of its two primary functional groups: the α,β-unsaturated aldehyde and the acetal (B89532).

α,β-Unsaturated Aldehydes are a highly valuable class of compounds in organic synthesis due to their dual reactivity. fiveable.menih.govmdpi.com The conjugation of the carbon-carbon double bond with the carbonyl group creates an electron-deficient system, rendering both the carbonyl carbon (C1) and the β-carbon (C3) electrophilic. This electronic feature allows for two main modes of nucleophilic attack:

1,2-Addition (Direct Addition): Strong, hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the electrophilic carbonyl carbon directly.

1,4-Addition (Conjugate Addition): Softer nucleophiles, like cuprates, amines, and enolates, preferentially attack the β-carbon, a reaction also known as the Michael Addition. pressbooks.pub

This ability to direct nucleophiles to one of two sites makes α,β-unsaturated aldehydes powerful intermediates for constructing complex carbon skeletons and introducing diverse functionalities. nih.govmdpi.com

Acetals , on the other hand, serve a crucial and contrasting role as protecting groups for aldehydes and ketones. pearson.comfiveable.mechemistrysteps.com An aldehyde is highly reactive towards a wide range of nucleophiles and bases. By converting it to an acetal—through reaction with an alcohol in the presence of an acid catalyst—its reactivity is temporarily masked. numberanalytics.commasterorganicchemistry.com Acetals are notably stable under neutral and basic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. fiveable.mechemistrysteps.com Importantly, the protection is reversible; the acetal can be easily hydrolyzed back to the original aldehyde using aqueous acid, restoring its reactivity when needed. fiveable.memasterorganicchemistry.com This protective strategy is fundamental in multi-step syntheses, enabling the selective transformation of other functional groups within the same molecule. chemistrysteps.com

Historical Perspective on the Elucidation and Utilization of 5,5 Dimethoxypent 2 Enal

Regioselective and Stereoselective Synthetic Pathways

The controlled construction of the α,β-unsaturated aldehyde and the terminal dimethyl acetal functionalities is paramount in the synthesis of this compound. Methodologies are often designed to control the geometry of the carbon-carbon double bond and prevent unwanted side reactions.

A notable pathway to this compound involves the condensation of a silyl enol ether with an orthoformate. ucla.edu Silyl enol ethers are versatile intermediates that act as enolate surrogates, offering controlled reactivity. wikipedia.org This specific strategy begins with the silylation of a suitable precursor, followed by a Lewis acid-catalyzed condensation.

The process can be initiated from crotonaldehyde, which is first converted to its corresponding silyl enol ether. ucla.edu This intermediate is then reacted with trimethyl orthoformate in the presence of a Lewis acid, such as zinc chloride, typically in a solvent like dichloromethane. ucla.edu This reaction directly constructs the carbon skeleton and installs the dimethoxy acetal group, yielding this compound. ucla.edu The use of silyl enol ethers is advantageous as they are generally prepared from enolizable carbonyl compounds and a silyl electrophile, with trimethylsilyl (B98337) chloride being a common reagent. wikipedia.org

Table 1: Condensation of Silyl Enol Ether with Trimethyl Orthoformate

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Crotonaldehyde | Silylating agent (e.g., Trimethylsilyl chloride) | Silyl enol ether of crotonaldehyde |

| 2 | Silyl enol ether, Trimethyl orthoformate | Zinc chloride, Dichloromethane | This compound |

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

In a potential synthesis of this compound, a suitable phosphonate ester, such as a diethyl phosphonoacetate derivative, is deprotonated with a base to form a nucleophilic carbanion. wikipedia.orgclockss.org This carbanion then reacts with an aldehyde precursor containing the required dimethoxy acetal moiety, for instance, 3,3-dimethoxypropanal. The initial condensation would yield an α,β-unsaturated ester, which can subsequently be reduced to the target enal. The choice of base and reaction conditions is crucial for the success of the HWE reaction; various systems like Ba(OH)₂ in THF/H₂O have been shown to be effective for similar transformations. beilstein-journals.org The HWE reaction is valued for its reliability and the fact that its water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.org

Table 2: Proposed Horner-Wadsworth-Emmons (HWE) Synthesis

| Step | Precursor 1 | Precursor 2 | General Conditions | Intermediate/Product |

| 1 | Phosphonate Ester | Base (e.g., NaH, Ba(OH)₂) | Anhydrous THF | Phosphonate Carbanion |

| 2 | Phosphonate Carbanion | 3,3-Dimethoxypropanal | THF | α,β-Unsaturated Ester |

| 3 | α,β-Unsaturated Ester | Reducing Agent (e.g., DIBAL-H) | -78 °C | This compound |

Crotonaldehyde serves as an inexpensive and readily available starting material for a versatile and divergent synthesis of this compound and its derivatives. ucla.edu This approach highlights the economic advantage of using a commodity chemical for the synthesis of more complex molecules. ucla.edu

The synthetic route begins with the conversion of crotonaldehyde into a key common intermediate, which can then be channeled into various synthetic pathways. ucla.edu The primary conversion involves the formation of this compound as previously described (Section 2.1.1). ucla.edu From this enal, further transformations are readily accessible. For example, reduction of the aldehyde group in this compound using a reducing agent like diisobutylaluminum hydride (DIBAL) yields the corresponding allylic alcohol, 5,5-dimethoxypent-2-en-1-ol. ucla.edu This alcohol is a crucial intermediate for the synthesis of various modified nucleosides, demonstrating the divergent utility of the crotonaldehyde-derived precursor. ucla.edu

Precursor Chemistry and Synthetic Equivalents

The efficient generation of key intermediates and related structural analogues is fundamental to the synthetic strategies targeting this compound.

The success of the synthetic routes described relies on the availability of specific precursors. In the condensation strategy, the key intermediate is the silyl enol ether of crotonaldehyde. ucla.edu Silyl enol ethers are typically formed by reacting an enolizable carbonyl compound with a silyl halide, such as trimethylsilyl chloride, in the presence of a base. wikipedia.org The choice of base and conditions can control the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones. wikipedia.org

For the Horner-Wadsworth-Emmons approach, two key intermediates are required: a phosphonate ester and an aldehyde. The phosphonate, for example, diethyl (2-oxopropyl)phosphonate, is commercially available or can be synthesized. The aldehyde counterpart, 3,3-dimethoxypropanal, is the dimethyl acetal of malondialdehyde and can be prepared through various methods, including the cleavage of appropriate precursors.

The synthetic principles applied to this compound can be extended to generate a variety of related unsaturated aldehydes and dimethoxy compounds. For instance, a related compound, (E)-2,2-dimethoxy-3-pentene, was synthesized via the reaction of 1-propyne with trimethyl orthoformate and subsequent rearrangement. google.com

Other methodologies allow for the synthesis of more complex structures containing the pentenal or dimethoxy functionalities. The reaction of α,α-dihalo ketones with allylsamarium bromide, followed by treatment with sodium methoxide (B1231860) in methanol (B129727), can lead to the formation of 1,1-dimethoxy-2-phenyl-pent-4-en-2-ol. sorbonne-universite.fr This demonstrates a method to incorporate both a phenyl group and a hydroxyl group alongside the dimethoxy acetal functionality. sorbonne-universite.fr Furthermore, compounds like 6,6-dimethoxy-2,5,5-trimethyl-2-hexene have been prepared and are used as ingredients in perfuming compositions, showcasing the application of related dimethoxy derivatives. google.comepo.org

Table 3: Examples of Related Enal and Dimethoxy Derivatives

| Compound Name | Synthetic Precursors/Method | Reference |

| (E)-2,2-dimethoxy-3-pentene | 1-Propyne, Trimethyl orthoformate | google.com |

| 1,1-Dimethoxy-2-phenyl-pent-4-en-2-ol | 2,2-Dibromo-1-phenylethanone, Allylsamarium bromide, NaOMe/MeOH | sorbonne-universite.fr |

| 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | Not detailed | google.comepo.org |

Emerging Methodologies for Chiral Control in Enal Synthesis

The development of catalytic, enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. beilstein-journals.org In the context of α,β-unsaturated aldehydes, or enals, organocatalysis has emerged as a particularly powerful strategy for establishing stereocenters with high levels of control. rsc.orgnih.gov These methods often rely on the formation of transient chiral intermediates, such as enamines or iminium ions, which then undergo stereoselective transformations. beilstein-journals.org

Organocatalytic approaches offer several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of metal-free catalysts. nih.gov Key advancements in this area include asymmetric Michael additions, Diels-Alder reactions, and various cascade reactions, which allow for the rapid construction of complex and stereochemically rich molecules from simple enal precursors. rsc.orgpnas.orgmdpi.com

A variety of chiral secondary amines, N-heterocyclic carbenes (NHCs), and Brønsted acids have been developed as effective organocatalysts for these transformations. beilstein-journals.orgscienceopen.com The choice of catalyst is critical and is often tailored to the specific reaction type and substrate to achieve optimal stereoselectivity.

Organocatalytic Strategies for Enantioselective Enal Synthesis

| Catalytic Strategy | Catalyst Type | Reaction Example | Enantiomeric Excess (ee) |

| Iminium Activation | Chiral Secondary Amine (e.g., Jørgensen-Hayashi catalyst) | Michael addition of nucleophiles to α,β-unsaturated aldehydes | Up to >99% ee |

| Enamine Activation | Chiral Secondary Amine (e.g., Proline derivatives) | [3+2] Cycloadditions | High enantioselectivity |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral Triazolium Salts | Homoenolate addition to electrophiles | High enantioselectivity |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids (e.g., BINOL-derived) | Aza-Michael addition of hydrazines to enals | Up to 95% ee beilstein-journals.org |

| Trienamine Catalysis | Diphenylprolinol Silyl Ether | Diels-Alder reactions of polyenals | Good enantioselectivities oaepublish.com |

This table provides a summary of common organocatalytic strategies and their typical performance in the asymmetric synthesis of chiral enal derivatives as reported in the literature.

Recent research has focused on expanding the scope of these reactions and developing novel catalytic systems. For instance, the combination of different catalytic modes in cascade reactions has enabled the synthesis of highly functionalized, chiral molecules in a single step. mdpi.com Furthermore, the development of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, has led to significant improvements in reaction efficiency and stereocontrol. oaepublish.com

While direct asymmetric synthesis of this compound has not been extensively reported, the principles of these emerging organocatalytic methodologies could be applied to generate chiral analogues. For example, by employing a chiral secondary amine catalyst, a nucleophile could be added in a conjugate fashion to the double bond of an appropriate precursor to establish a stereocenter at the γ- or δ-position, leading to a variety of chiral aldehydes.

Mechanistic Investigations of 5,5 Dimethoxypent 2 Enal Reactivity

Chemical Transformations of the Enal Moiety

The enal functional group, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, is the primary site for reductive processes, oxidations, and cycloaddition reactions.

Reductive Processes and Allylic Alcohol Formation

The selective reduction of the aldehyde in an α,β-unsaturated system without affecting the double bond is a common transformation to produce allylic alcohols. This 1,2-reduction requires specific reagents that preferentially attack the carbonyl carbon over conjugate (1,4-) addition.

Detailed research findings indicate that while the direct reduction of 5,5-Dimethoxypent-2-enal is not extensively documented, the transformation is readily achieved using established chemoselective reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium(III) chloride catalyst (the Luche reduction), are highly effective for this purpose. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack at the carbonyl carbon. Other catalytic systems, including those based on ruthenium, are also employed for the 1,2-hydrogenation of unsaturated aldehydes. The expected product from the 1,2-reduction of this compound is 5,5-Dimethoxypent-2-en-1-ol.

| Reagent/Catalyst System | General Substrate | Expected Product | Key Features |

|---|---|---|---|

| NaBH₄, CeCl₃ (Luche Reduction) | α,β-Unsaturated Aldehydes/Ketones | Allylic Alcohol | High chemoselectivity for 1,2-reduction, suppresses 1,4-addition. |

| Diisobutylaluminium Hydride (DIBAL-H) | α,β-Unsaturated Aldehydes/Esters | Allylic Alcohol | Effective at low temperatures; can over-reduce without careful control. |

| Ruthenium Catalysts (e.g., Ru-BINAP) | α,β-Unsaturated Carbonyls | Allylic Alcohol | Used for chemoselective hydrogenation of the carbonyl group. |

Epoxidation Reactions and Diastereoselectivity

The electron-deficient alkene of the enal moiety in this compound is a target for epoxidation reactions, which form an oxirane ring. The stereochemical outcome of this reaction is of significant interest. While specific studies on the diastereoselectivity of this compound epoxidation are not prominent in the literature, the principles of epoxidation on analogous systems are well-understood.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. For α,β-unsaturated carbonyls, the reaction rate is generally slower than for electron-rich alkenes. Catalytic systems, such as those involving methyltrioxorhenium (MTO) with a pyridine (B92270) ligand and hydrogen peroxide as the oxidant, have proven highly effective for the regioselective monoepoxidation of conjugated dienes and could be applied here. In substrates with existing stereocenters or directing groups, the diastereoselectivity of the epoxidation can be high. For a molecule like this compound, which lacks a directing group near the double bond, substrate-controlled diastereoselectivity would be low. However, the use of chiral catalysts, such as in the Sharpless or Shi epoxidations, could potentially induce high levels of enantioselectivity.

| Reagent/Catalyst System | General Substrate | Key Features |

|---|---|---|

| m-CPBA | Alkenes | Common, straightforward electrophilic addition. |

| Methyltrioxorhenium (MTO)/Pyridine/H₂O₂ | Conjugated Dienes and Trienes | Highly effective and regioselective for electron-poor systems. |

| Shi Fructose-based Dioxirane | Alkenes | An effective metal-free catalyst for asymmetric epoxidation. |

Reactions Involving the Dimethoxyacetal Functional Group

The dimethoxyacetal group serves as a protecting group for a terminal aldehyde. Its stability and controlled removal are crucial for its utility in multi-step synthesis.

Controlled Hydrolysis and Acetal (B89532) Cleavage

The primary reaction of the dimethoxyacetal is acid-catalyzed hydrolysis to deprotect the aldehyde. This process involves the protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol (B129727) to form an oxonium ion, which is then attacked by water.

A variety of mild acidic conditions can be used for this deprotection, which is essential if other acid-sensitive functional groups are present in the molecule. Catalysts such as erbium(III) triflate in wet nitromethane (B149229) or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water provide gentle cleavage of acetals. Standard laboratory conditions often involve dilute aqueous acids (e.g., HCl, H₂SO₄) or solid-supported acids like Amberlyst-15. The successful hydrolysis of the dimethoxyacetal in this compound would yield the corresponding dialdehyde, pent-2-enedial.

Transformation into Alternative Protecting Groups or Reactive Species

The dimethoxyacetal can be converted into other acetal or thioacetal protecting groups through transacetalization reactions. For instance, reaction with a dithiol, such as ethane-1,2-dithiol, under acidic conditions would form a 1,3-dithiolane. This transformation is sometimes performed because thioacetals have different stability profiles, particularly being more robust towards acidic conditions than their oxygen-based counterparts.

Furthermore, in some synthetic strategies, a dithiane, which is a thioacetal, is first converted to a dimethyl acetal via transprotection before hydrolysis to the aldehyde. This two-step process can be advantageous if direct hydrolysis of the dithiane proves difficult. Reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) can facilitate the conversion of a thioacetal to a dimethyl acetal, which is then more readily hydrolyzed.

Cycloaddition Reactions and Pericyclic Processes

The enal moiety of this compound can participate as a 2π-electron component in [2+2] cycloadditions or as a 4π-electron component (as a dienophile) in [4+2] Diels-Alder reactions. Its reactivity is influenced by the electron-withdrawing nature of the aldehyde group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it a good dienophile for reaction with electron-rich dienes.

While specific examples involving this compound in cycloadditions are not widely reported, its structure is suitable for such transformations. In a potential Diels-Alder reaction, it would react with a diene to form a six-membered ring. The acetal end of the molecule would remain intact under typical thermal cycloaddition conditions. Other pericyclic processes, such as transition-metal-catalyzed cycloadditions (e.g., Rh-catalyzed [5+2] or [5+2+1] cycloadditions), are powerful methods for constructing medium-sized rings, though these typically involve different types of unsaturated substrates like vinylcyclopropanes.

Organocatalytic 1,3-Dipolar Cycloadditions with Nitrones

Organocatalytic 1,3-dipolar cycloadditions are a powerful tool for the enantioselective synthesis of five-membered heterocyclic rings. In the case of α,β-unsaturated aldehydes and nitrones, this reaction typically proceeds through iminium ion activation. A chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, condenses with the enal to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal, facilitating the [3+2] cycloaddition with the nitrone, which acts as the 1,3-dipole.

The general mechanism can be outlined as follows:

Iminium Ion Formation: The chiral secondary amine catalyst reversibly reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion.

Cycloaddition: The activated iminium ion undergoes a concerted [3+2] cycloaddition with the nitrone. The stereochemistry of this step is controlled by the chiral catalyst.

Hydrolysis and Catalyst Regeneration: The resulting cyclic intermediate is hydrolyzed to release the isoxazolidine (B1194047) product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

Stereochemical Outcomes in Cycloaddition Pathways

The stereochemical outcome of organocatalytic 1,3-dipolar cycloadditions is a key feature of these reactions, typically resulting in high levels of diastereoselectivity and enantioselectivity. The stereochemistry is largely determined by the structure of the chiral organocatalyst and the geometry of the transition state.

For the reaction between an enal and a nitrone, two diastereomeric products, endo and exo, can be formed. The facial selectivity (si-face or re-face attack) of the nitrone on the iminium ion is controlled by the chiral environment created by the catalyst. Steric hindrance between the catalyst's bulky groups and the substituents on both the enal and the nitrone directs the approach of the reactants, leading to the preferential formation of one enantiomer.

In the absence of experimental data for this compound, we can refer to general findings for similar α,β-unsaturated aldehydes. Typically, these reactions show a high preference for the endo diastereomer. The enantiomeric excess (ee) is also generally high, often exceeding 90%.

Hypothetical Stereochemical Outcomes for this compound Cycloaddition

| Catalyst | Nitrone | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (% ee) |

| Diarylprolinol Silyl Ether | N-Benzyl-C-phenylnitrone | Data not available | Data not available |

| Imidazolidinone | N-Methyl-C-phenylnitrone | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound has been reported in the searched literature.

Cascade and Domino Reactions Initiated by Enal Reactivity

The reactivity of the enal moiety, particularly after activation by an organocatalyst, can be harnessed to initiate cascade or domino reactions. These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, leading to the rapid construction of complex molecular architectures from simple starting materials.

A common strategy involves an initial organocatalytic reaction, such as a Michael addition or a cycloaddition, which then sets the stage for subsequent cyclizations or rearrangements. For an enal like this compound, the acetal group at the 5-position could potentially participate in subsequent reaction steps under specific conditions, although no such cascade reactions have been reported.

For instance, a hypothetical cascade could involve an initial Michael addition to the activated enal, followed by an intramolecular aldol (B89426) reaction or another cyclization event. The design of such cascade reactions is a significant area of research in organic synthesis, aiming to improve efficiency and atom economy.

Strategic Applications of 5,5 Dimethoxypent 2 Enal in Complex Organic Synthesis

Construction of Modified Nucleoside Analogues

The chemical stability and synthetic versatility of 5,5-dimethoxypent-2-enal and its derivatives make them valuable precursors for the synthesis of modified nucleoside analogues, a class of compounds with significant antiviral and anticancer properties.

Synthesis of 3'-Substituted-2',3'-dideoxynucleosides

While direct synthesis of 3'-substituted-2',3'-dideoxynucleosides from this compound is not extensively documented in publicly available literature, the furanoside scaffold derived from it provides a key intermediate for such modifications. Once the 2',3'-dideoxyribofuranoside is formed, established synthetic methodologies can be employed to introduce substituents at the 3'-position. These methods often involve the activation of the 3'-hydroxyl group, followed by nucleophilic substitution with a variety of functional groups.

Pathways to 2',3'-Dideoxynucleosides and 2',3'-Dideoxy-2',3'-didehydronucleosides

A key strategy for the synthesis of L-2',3'-dideoxynucleosides involves the use of precursors derived from dimethoxy compounds. For instance, (2S,3S)-3-(2,2-dimethoxyethyl)oxiranemethanol can be converted to 3-benzyloxy-5,5-dimethoxypentane-1,2-diol. This diol, upon treatment with dilute acid, cyclizes to form a 2,3-deoxy-3-O-benzylribofuranoside. This furanoside intermediate is then coupled with a silylated purine (B94841) or pyrimidine (B1678525) base to yield the protected nucleoside, which is subsequently deprotected to afford the final L-2',3'-dideoxynucleoside. google.com

Furthermore, these 2',3'-dideoxyribofuranoside precursors can be converted to their unsaturated counterparts, the 2',3'-dideoxy-2',3'-didehydronucleosides (d4Ns). This transformation is typically achieved through an elimination reaction, often involving the formation of a 3'-substituted intermediate that can readily undergo elimination.

Formation of Ribofuranoside and Furanoside Scaffolds

The cyclization of acyclic precursors is a fundamental step in the formation of the furanoside ring of nucleoside analogues. A process has been described where a benzyloxy diol derived from a dimethoxyethyl-substituted oxirane is treated with dilute acid to yield a 2,3-deoxy-3-O-benzylribofuranoside. google.com This intramolecular cyclization effectively constructs the core furanoside scaffold, which is the central structural motif of these nucleoside analogues.

| Starting Material | Key Intermediate | Product |

| (2S,3S)-3-(2,2-dimethoxyethyl)oxiranemethanol | 3-Benzyloxy-5,5-dimethoxypentane-1,2-diol | 2,3-Deoxy-3-O-benzylribofuranoside |

Stereochemical Control in Nucleoside Analogue Synthesis

Achieving the desired stereochemistry is a critical aspect of nucleoside analogue synthesis, as the biological activity is often highly dependent on the stereoisomeric form. In the synthesis of L-2',3'-deoxynucleosides from dimethoxy precursors, the stereochemistry of the starting epoxy alcohol dictates the stereochemistry of the resulting furanoside. The synthesis can produce a mixture of α- and β-anomers, which can be separated to isolate the desired biologically active isomer. google.com The stereoselective synthesis of nucleoside analogues can also be achieved through the cyclization of chiral acyclic precursors, where the stereochemistry is controlled during the formation of the acyclic chain. mcgill.ca

Access to Bioactive Heterocyclic Systems

The reactivity of the α,β-unsaturated aldehyde functionality in this compound allows for its use in the synthesis of various heterocyclic systems, including isoxazolidines and oxazolidines, which are present in numerous biologically active compounds.

Derivatization to Isoxazolidines and Oxazolidines

Oxazolidines: Oxazolidines can be synthesized through the condensation of aldehydes with β-amino alcohols. organic-chemistry.orgscirp.orgacs.orgresearchgate.net An efficient method involves the reaction of aldehydes with amino alcohols in the presence of air, where the aldehyde is partially oxidized to a carboxylic acid that catalyzes the condensation. scirp.org This approach offers a mild and effective way to construct the oxazolidine (B1195125) ring system. The reaction of α,β-unsaturated aldehydes with amino alcohols can lead to the formation of various heterocyclic structures, and the outcome can be influenced by the reaction conditions and the structure of the reactants. researchgate.net

| Heterocycle | General Synthetic Method |

| Isoxazolidine (B1194047) | Conjugate addition of hydroxylamine (B1172632) to an α,β-unsaturated aldehyde followed by cyclization. |

| Oxazolidine | Condensation of an aldehyde with a β-amino alcohol. |

Synthesis of Chiral Oxo-Heterocycles

Extensive literature searches did not yield specific examples of the application of this compound in the synthesis of chiral oxo-heterocycles. While α,β-unsaturated aldehydes are a common class of starting materials for the construction of various heterocyclic systems, including those with endocyclic carbonyl groups, no documented instances specifically utilizing this compound for this purpose were identified.

Development of Acyclic Analogues for Medicinal Chemistry Exploration

A significant strategic application of this compound is found in the synthesis of modified nucleosides, a critical class of compounds in medicinal chemistry, particularly as antiviral agents. The unique structural features of this compound make it a valuable precursor for creating the acyclic portion of these nucleoside analogues, which mimic the natural sugar moiety.

A key example of this is its use in the synthesis of 2',3'-dideoxynucleosides. researchgate.net In this multi-step synthetic pathway, this compound serves as a foundational building block. The synthesis commences with the reduction of the aldehyde functionality in this compound to an alcohol, yielding 5,5-dimethoxypent-2-en-1-ol. researchgate.net

This allylic alcohol is a crucial intermediate that then undergoes a Sharpless asymmetric epoxidation. This step is pivotal as it introduces chirality into the molecule in a controlled manner, producing the chiral epoxide, (2R,3R)-3-(2,2-dimethoxyethyl)oxiranemethanol. researchgate.net The stereochemistry of this epoxide is essential for the ultimate biological activity of the final nucleoside analogue.

The resulting chiral epoxy alcohol is then further elaborated through a series of reactions, including the introduction of an azido (B1232118) group and subsequent cyclization, to form the core structure of azido-dideoxyribofuranosides. researchgate.net These intermediates are then coupled with various silylated nucleobases (such as thymine (B56734) or cytosine) to afford the final 3'-azido-2',3'-dideoxynucleoside analogues. researchgate.net This synthetic strategy highlights the utility of this compound as a versatile precursor for generating complex chiral acyclic systems for medicinal chemistry exploration. researchgate.net

Table 1: Synthetic Sequence for Acyclic Nucleoside Analogues from this compound

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | This compound | Diisobutylaluminum hydride | 5,5-Dimethoxypent-2-en-1-ol | Reduction of the aldehyde to a primary alcohol. |

| 2 | 5,5-Dimethoxypent-2-en-1-ol | Sharpless epoxidation reagents | (2R,3R)-3-(2,2-dimethoxyethyl)oxiranemethanol | Enantioselective introduction of chirality. |

| 3 | (2R,3R)-3-(2,2-dimethoxyethyl)oxiranemethanol | Azidotrimethylsilane, diethylaluminum fluoride | Five-carbon azido diol | Ring-opening of the epoxide and introduction of the azido group. |

| 4 | Five-carbon azido diol | Dilute acid | 3-Azido-2,3-dideoxyribofuranoside | Cyclization to form the furanose ring mimic. |

| 5 | 3-Azido-2,3-dideoxyribofuranoside | Silylated nucleobase (e.g., thymine) | 3'-Azido-2',3'-dideoxynucleoside | Coupling to form the final nucleoside analogue. |

Advanced Analytical Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Analysis of 5,5-Dimethoxypent-2-enal Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of this compound and its reaction products can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the aldehydic, vinylic, methoxy (B1213986), and methylene protons. The coupling between adjacent protons would result in specific splitting patterns, aiding in the assignment of each signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. For this compound, distinct peaks would be observed for the carbonyl carbon, the olefinic carbons, the acetal (B89532) carbon, the methoxy carbons, and the methylene carbon.

Expected NMR Data for this compound:

| Atom | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| C1 (CHO) | 9.5 (d) | 193-195 |

| C2 (=CH) | 6.1 (dt) | 130-135 |

| C3 (=CH) | 6.8 (dt) | 150-155 |

| C4 (CH₂) | 2.5 (dd) | 30-35 |

| C5 (CH) | 4.5 (t) | 100-105 |

| OCH₃ | 3.3 (s) | 52-55 |

Note: The expected chemical shifts (δ) are relative to Tetramethylsilane (TMS). The splitting patterns are abbreviated as: s (singlet), d (doublet), t (triplet), dt (doublet of triplets), dd (doublet of doublets).

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would display key absorption bands corresponding to the α,β-unsaturated aldehyde and the acetal moieties. The strong carbonyl (C=O) stretch of the aldehyde is typically found in the region of 1670-1730 cm⁻¹. slideshare.netpharmaxchange.infoucsb.edu The carbon-carbon double bond (C=C) stretch of the conjugated system would appear around 1600-1650 cm⁻¹. The C-H stretch of the aldehyde group is also characteristic, often showing two weak bands around 2750 and 2850 cm⁻¹. ucsb.edu The presence of the acetal group would be confirmed by strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Aldehyde) | Stretch | 1685 - 1705 | Strong |

| C=C (Alkene) | Stretch | 1620 - 1640 | Medium |

| C-H (Aldehyde) | Stretch | 2820 - 2850 & 2720 - 2750 | Weak |

| C-O (Acetal) | Stretch | 1050 - 1150 | Strong |

| =C-H (Alkene) | Bend | 960 - 990 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the α,β-unsaturated aldehyde system acts as a chromophore, which is responsible for the absorption of UV radiation.

The primary absorption is due to the π → π* transition of the conjugated system, which is expected to have a maximum absorption wavelength (λmax) in the range of 215-250 nm. slideshare.net A weaker n → π* transition, characteristic of carbonyl compounds, would be observed at a longer wavelength, typically between 310-330 nm. slideshare.net The position of the λmax can be estimated using the Woodward-Fieser rules for α,β-unsaturated carbonyl compounds. pharmaxchange.infoyoutube.com

Estimated λmax for this compound using Woodward-Fieser Rules:

| Contribution | Wavelength (nm) |

| Acyclic α,β-unsaturated aldehyde (Base Value) | 210 |

| Alkyl substituent at β-position (estimated) | +12 |

| Calculated λmax (π → π)* | ~222 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of compounds from a reaction mixture and for the assessment of their purity.

Flash column chromatography is a widely used technique for the preparative purification of organic compounds. ucsb.edurochester.edumit.eduhawachhplccolumn.comyoutube.com It is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through a column of stationary phase, typically silica gel.

For the purification of this compound, a suitable solvent system (eluent) would be determined by preliminary analysis using thin-layer chromatography. A common eluent for compounds of moderate polarity is a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. rochester.edu The goal is to achieve a retention factor (Rf) of approximately 0.3 for the desired compound to ensure good separation from impurities. ucsb.edurochester.edu The crude reaction mixture is loaded onto the top of the silica gel column, and the eluent is passed through under pressure. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive technique used to monitor the progress of a chemical reaction. nih.govlibretexts.orgchemistryhall.com A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system.

For instance, in a reaction where this compound is being synthesized, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on the same TLC plate, the appearance of a new spot corresponding to the product can be observed. libretexts.org The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. libretexts.org Due to the different polarities of the reactants and products, they will travel at different rates up the TLC plate, allowing for their separation and visualization, often under UV light if the compounds are UV-active. libretexts.org

Computational and Theoretical Studies on 5,5 Dimethoxypent 2 Enal Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is frequently employed to gain detailed insights into reaction mechanisms. However, no specific DFT studies on 5,5-dimethoxypent-2-enal have been identified in the current body of scientific literature.

Transition State Analysis in Reactions Involving Enals

Transition state analysis is a critical component of computational chemistry that helps in understanding the energy barriers and the geometry of the highest energy point along a reaction coordinate. For enals, this analysis is crucial for predicting stereochemical outcomes and reaction rates. Despite its importance, there are no published studies that specifically analyze the transition states in reactions involving this compound.

Energetic Profiling of Reaction Pathways

The energetic profiling of reaction pathways involves calculating the energy of reactants, intermediates, transition states, and products to map out the entire course of a chemical reaction. This provides valuable information about the feasibility and selectivity of a reaction. At present, there is no available research that provides an energetic profile for any reaction pathway involving this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and how its different spatial arrangements (conformers) can influence its reactivity. Such studies can identify the most stable conformers and their relative energies, which is fundamental for predicting how a molecule will interact with other reagents. A specific conformational analysis of this compound has not been reported in the scientific literature.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry plays a significant role in predicting the reactivity and selectivity (e.g., regioselectivity, stereoselectivity) of compounds in novel chemical transformations. By modeling the interactions between reactants and catalysts, researchers can design new reactions and optimize existing ones. However, there are no published theoretical predictions on the reactivity and selectivity of this compound in any novel transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5,5-Dimethoxypent-2-enal, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis of α,β-unsaturated aldehydes like this compound often employs condensation reactions or oxidation of allylic alcohols. Ultrasound-assisted synthesis, as demonstrated in hydantoin derivatives (e.g., 5,5-diphenylhydantoin), can enhance reaction efficiency by improving mixing and reducing reaction time. Key parameters to optimize include solvent polarity (e.g., using dehydrated 1,2-dimethoxyethane), temperature control, and catalyst selection. Systematic screening via fractional factorial designs helps identify critical variables affecting yield . Post-synthesis purification via column chromatography or recrystallization ensures purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the enal structure and methoxy group positions. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) and conjugated alkene (C=C) stretches. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Cross-referencing with X-ray crystallography data from structurally similar compounds (e.g., homopropargyl alcohols) can resolve ambiguities in stereoelectronic effects .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Answer : Standardizing protocols for solvent drying (e.g., using molecular sieves for dehydrating 1,2-dimethoxyethane) and reaction monitoring (e.g., TLC or in-situ IR) minimizes variability. Collaborative validation studies, as recommended in systematic reviews, enhance methodological rigor. Detailed reporting of experimental conditions (e.g., stirring rate, inert gas flow) is critical for replication .

Advanced Research Questions

Q. What experimental design strategies are recommended to investigate the reactivity of this compound under diverse catalytic systems?

- Answer : Employ a mixed-methods approach:

- Quantitative : Use response surface methodology (RSM) to model interactions between catalysts (e.g., Lewis acids), temperature, and solvent dielectric constants.

- Qualitative : Interpret mechanistic pathways via DFT calculations or isotopic labeling. For example, ¹⁸O labeling could elucidate the role of methoxy groups in stabilizing transition states .

Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

- Answer : Contradictions in NMR or IR data may arise from dynamic effects (e.g., keto-enol tautomerism) or impurities. Strategies include:

- Cross-validation : Compare data with computational simulations (e.g., Gaussian NMR shielding predictions).

- Advanced techniques : Use 2D NMR (COSY, NOESY) to confirm coupling patterns or X-ray photoelectron spectroscopy (XPS) for electronic environment analysis.

- Systematic error checking : Replicate experiments under strictly anhydrous conditions to rule out solvent interference .

Q. What methodological frameworks are suitable for studying the thermodynamic stability of this compound in different solvent systems?

- Answer : Combine calorimetry (e.g., DSC for phase transitions) with computational methods (e.g., COSMO-RS for solubility predictions). Systematic reviews of solvent effects on similar aldehydes can guide solvent selection (e.g., polar aprotic solvents vs. hydrocarbons). For kinetic stability, conduct accelerated aging studies under controlled humidity and temperature, analyzing degradation products via GC-MS .

Methodological Considerations

- Data Synthesis : Follow systematic review protocols (e.g., PRISMA) to aggregate findings from fragmented studies, ensuring transparency in study selection and bias assessment .

- Contradiction Analysis : Apply causal inference models to distinguish between experimental artifacts and genuine chemical phenomena. For example, inconsistent catalytic outcomes may stem from trace metal impurities in reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.